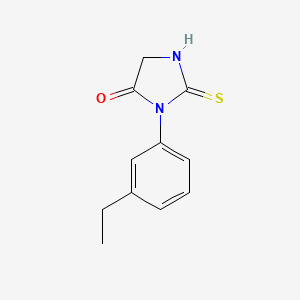

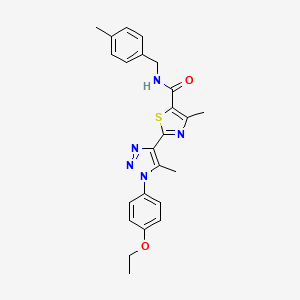

![molecular formula C20H17N3O B2796034 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile CAS No. 303995-72-4](/img/structure/B2796034.png)

5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile, or 5-DMAV-PIC, is a small organic molecule that has been studied for its potential applications in scientific research. This molecule has been found to have a wide range of effects on biochemical and physiological processes, and is being investigated for its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

In studies examining cycloaddition reactions, substituted isoxazoles, which include compounds similar to 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile, have been shown to react with various acetylenic esters. This reaction is facilitated by hexacarbonylmolybdenum and leads to the formation of pyridine derivatives. The reaction mechanism involves a complexed intermediate and subsequent bond cleavage, highlighting the potential use of such isoxazoles in synthesizing complex organic compounds (Kobayashi & Nitta, 1985).

Synthesis of Complex Structures

Research has also demonstrated the feasibility of converting isoxazole compounds into complex ring systems. For instance, certain derivatives of isoxazole have been used in the synthesis of macrocyclic antibiotics like GE 2270 A, showcasing the versatility of these compounds in the creation of biologically significant molecules (Okumura et al., 1998).

Polymer Modification

Isoxazole derivatives have also been utilized in the modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including compounds structurally related to isoxazoles. This modification has enhanced the thermal stability of these polymers, suggesting potential applications in materials science and engineering (Aly & El-Mohdy, 2015).

Ring Cleavage and Reduction

Another application involves the ring cleavage and reduction of isoxazoles in the presence of certain metal carbonyls. This process, which leads to the formation of β-amino enones, illustrates the use of isoxazole derivatives in organic synthesis and the preparation of specific organic compounds (Nitta & Kobayashi, 1985).

Synthesis and Reactivity Studies

Studies on the synthesis and reactivity of similar isoxazole compounds have been conducted, highlighting their potential in creating diverse organic molecules. These studies reveal the compound's behavior under various conditions and its reactivity with different chemical agents, underscoring its utility in organic chemistry (Nunno, Scilimati, & Vitale, 2005).

Eigenschaften

IUPAC Name |

5-[(E)-2-(3,4-dimethylanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-14-8-9-17(12-15(14)2)22-11-10-19-18(13-21)20(23-24-19)16-6-4-3-5-7-16/h3-12,22H,1-2H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKOZCMYQWBRAY-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

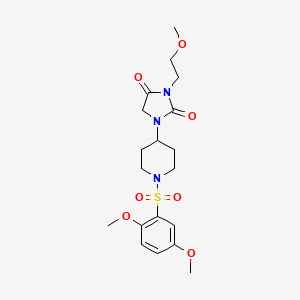

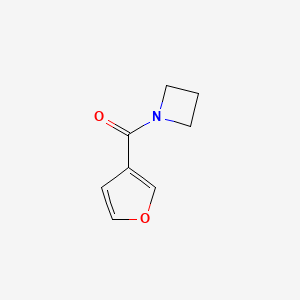

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2795957.png)

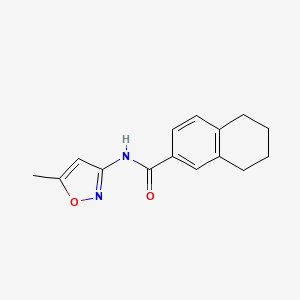

![ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B2795958.png)

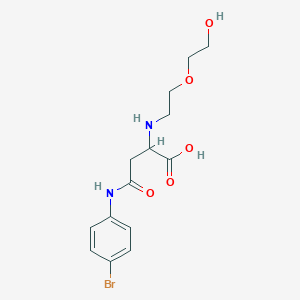

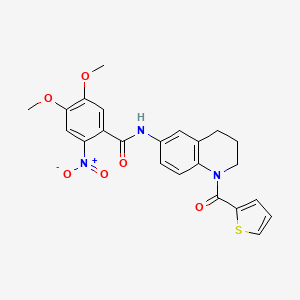

![methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2795960.png)

![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2795962.png)

![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2795964.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2795968.png)

![4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2795970.png)